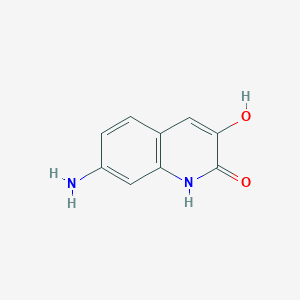

7-Amino-3-hydroxyquinolin-2(1H)-one

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H8N2O2 |

|---|---|

Molecular Weight |

176.17 g/mol |

IUPAC Name |

7-amino-3-hydroxy-1H-quinolin-2-one |

InChI |

InChI=1S/C9H8N2O2/c10-6-2-1-5-3-8(12)9(13)11-7(5)4-6/h1-4,12H,10H2,(H,11,13) |

InChI Key |

ZCVYVNNJZAFONL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1N)NC(=O)C(=C2)O |

Origin of Product |

United States |

Synthetic Methodologies for 3 Hydroxyquinolin 2 1h One Derivatives with Emphasis on 7 Substitution

General Synthetic Strategies for 3-Hydroxyquinolin-2(1H)-one Core Formation

The formation of the 3-hydroxyquinolin-2(1H)-one skeleton can be achieved through several distinct synthetic pathways. These methods provide access to the core structure, which can then be functionalized or can be built from precursors that already contain the desired substituents.

One established method for synthesizing the 3-hydroxyquinolin-2(1H)-one core involves the ring expansion of isatin (B1672199) derivatives. This approach typically utilizes a reaction with a diazo compound. For instance, the reaction of isatins with α-diazophosphonates can lead to the formation of 4-phosphonylated-3-hydroxyquinolin-2(1H)-ones. This transformation proceeds through a catalyst-free regioselective ring-expansion rearrangement of an intermediate α-diazo-β-hydroxyphosphonate. nih.gov Similarly, the reaction of isatins with diazo esters, often catalyzed by dirhodium(II) complexes, provides an effective route to 4-carboxylate-3-hydroxyquinolin-2(1H)-ones. nih.gov While these methods are valuable, they can sometimes result in unsatisfactory yields. google.com

A highly efficient and clean one-pot synthesis has been developed starting from readily available N-phenylacetoacetamide derivatives. google.comresearchgate.netresearchgate.net This method involves two key steps performed sequentially in the same reaction vessel:

α-Hydroxylation: The N-phenylacetoacetamide substrate is treated with a hypervalent iodine reagent, such as phenyliodine(III) bis(trifluoroacetate) (PIFA), to introduce a hydroxyl group at the α-position. google.comresearchgate.net

Intramolecular Cyclization: Concentrated sulfuric acid (H₂SO₄) is then added to promote a dehydrative intramolecular condensation, forming the 3-hydroxyquinolin-2(1H)-one ring system. google.comresearchgate.net

This one-pot procedure is notable for its operational simplicity and its applicability to a wide range of substrates, allowing for the synthesis of variously functionalized 3-hydroxyquinolin-2(1H)-ones in good to excellent yields. google.com The hydroxyl group in the intermediate is well-tolerated in the acidic conditions of the cyclization step. researchgate.netresearchgate.net

Oxidative processes can also be harnessed to construct the quinolinone ring. A facile synthesis of 3-substituted quinolin-2(1H)-ones has been described through the silver(I) nitrate-catalyzed cyclization of o-alkynylisocyanobenzenes, providing rapid access to the quinolinone scaffold. google.com Another approach involves the oxidation of N-arylcinnamamides. For example, the use of Oxone, a stable and non-toxic inorganic oxidant, can mediate the direct arylhydroxylation of N-arylcinnamamides to produce 3-hydroxyl-substituted dihydroquinolin-2(1H)-ones. mdpi.com This method functions through an initial epoxidation of the alkene followed by a ring-opening Friedel-Crafts alkylation. mdpi.com

Table 1: Comparison of General Synthetic Strategies for the 3-Hydroxyquinolin-2(1H)-one Core

| Strategy | Precursor Type | Key Reagents/Conditions | Advantages | Reported Products |

| Ring Expansion | Isatins | Diazo compounds (e.g., α-diazophosphonates, diazo esters), Rh(II) catalysts | Access to C4-functionalized derivatives | 4-Phosphonylated or 4-carboxylated 3-hydroxyquinolin-2(1H)-ones nih.gov |

| One-Pot Condensation | N-Phenylacetoacetamides | PIFA, H₂SO₄ | High efficiency, operational simplicity, one-pot procedure | Variously substituted 3-hydroxyquinolin-2(1H)-ones google.comresearchgate.net |

| Oxidation-Mediated Cyclization | o-Alkynylisocyanobenzenes or N-Arylcinnamamides | Ag(I) nitrate (B79036) or Oxone | Mild conditions, atom-economy | 3-Substituted quinolin-2(1H)-ones or 3-hydroxy-dihydroquinolin-2(1H)-ones google.commdpi.com |

Specific Approaches for Introducing Amino Groups at Position 7 of the Quinolone Ring System

The most direct and common strategy for introducing an amino group at the C7 position of the 3-hydroxyquinolin-2(1H)-one ring is not through direct amination of the pre-formed quinolinone, but rather through the synthesis and subsequent reduction of a 7-nitro intermediate. This well-established two-step sequence is a cornerstone of aromatic chemistry.

A key research finding describes the synthesis of 5- and 7-nitro-3-hydroxyquinolin-2-ones. amanote.com The synthesis of the 7-nitro isomer provides the direct precursor to the target compound. The process involves:

Synthesis of 7-Nitro-3-hydroxyquinolin-2(1H)-one: This is typically achieved by using one of the core formation strategies (as described in section 2.1) but starting with a precursor that already contains a nitro group at the appropriate position. For example, using a suitably substituted 4-nitroaniline (B120555) derivative in a condensation and cyclization sequence.

Reduction of the Nitro Group: The 7-nitro group is then reduced to the corresponding 7-amino group. This transformation is standard and can be accomplished using a variety of reducing agents, such as catalytic hydrogenation (e.g., H₂ over Pd/C), or metal/acid combinations (e.g., SnCl₂/HCl, Fe/HCl).

This nitro-to-amino route is highly reliable and regiochemically precise, as the position of the amino group is dictated by the placement of the nitro group on the starting aniline (B41778) precursor.

Regioselective Functionalization and Derivatization during Synthesis of 7-Amino-3-hydroxyquinolin-2(1H)-one Precursors

Regioselectivity in the synthesis of substituted quinolinones is most effectively controlled by the choice of the starting aniline derivative. To obtain a specific substitution pattern on the benzo portion of the quinolinone ring, a pre-functionalized aniline is used as the building block.

For the synthesis of 7-substituted quinolinones, a meta-substituted aniline (relative to the amine) is the required precursor. For instance:

The synthesis of 7-hydroxyquinolin-2(1H)-one, a key intermediate for the drug Brexpiprazole, can be achieved starting from 3-aminophenol (B1664112) or its O-protected derivatives like m-anisidine. researchgate.netgoogle.com The cyclization of an N-acylated derivative of 3-aminophenol via a Friedel-Crafts reaction leads to a mixture of 7-hydroxy and 5-hydroxy isomers, from which the desired 7-hydroxy product is isolated. google.com

By analogy, the regioselective synthesis of the crucial 7-nitro-3-hydroxyquinolin-2(1H)-one precursor relies on starting with a 4-nitroaniline derivative that has the other necessary functionalities for the chosen cyclization method. amanote.com For example, starting with a derivative of 3-amino-4-nitrophenol (B174573) or a related compound and applying a method like the one-pot condensation with an appropriate acetamide (B32628) fragment would direct the formation of the quinolinone ring, locking the nitro group into the 7-position. This strategy of embedding the desired substituent in the starting material is the most powerful tool for ensuring the correct regiochemical outcome in the final this compound product.

Spectroscopic and Computational Characterization in Academic Research

Application of Advanced Spectroscopic Techniques for Structural Elucidation

The definitive structure of 7-Amino-3-hydroxyquinolin-2(1H)-one and its analogs is established through a combination of sophisticated spectroscopic methods. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography are pivotal in confirming the molecular framework.

For instance, in the characterization of a related compound, 7-amino-4-hydroxy-4-(trifluoromethyl)-3,4-dihydroquinolin-2(1H)-one, ¹H NMR spectroscopy was instrumental. nih.gov The analysis in [D6] DMSO revealed distinct signals corresponding to the various protons in the molecule, such as the N-H proton of the quinolinone ring appearing as a broad singlet at 10.13 ppm and the amine (NH₂) protons at 5.39 ppm. nih.gov The coupling patterns and chemical shifts of the aromatic and aliphatic protons provided conclusive evidence for the proposed structure. nih.gov

X-ray crystallography offers an unambiguous determination of the solid-state structure, including bond lengths, bond angles, and the conformation of the molecule. This technique was used to confirm the structure of 7-amino-4-hydroxy-4-(trifluoromethyl)-3,4-dihydroquinolin-2(1H)-one, which was unexpectedly formed during a synthesis. nih.gov The crystal data provided precise atomic coordinates and revealed intermolecular interactions, such as hydrogen bonding, that govern the crystal packing. nih.gov

Computational Chemistry Approaches for Conformational Analysis and Electronic Structure

Computational chemistry provides deep insights into the molecular properties of this compound that are often challenging to probe experimentally. These theoretical studies complement experimental data and help in understanding the molecule's reactivity and electronic behavior.

Density Functional Theory (DFT) Calculations for Geometrical Configurations and Reactivity Indices

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometry of molecules. researchgate.netnih.gov Researchers employ DFT calculations to optimize the molecular geometry of this compound and its derivatives, predicting the most stable three-dimensional arrangement of atoms. These calculations can also determine various global reactivity indices, which help in understanding the chemical reactivity of the molecule. A study on substituted 3(S)-amino-1-hydroxy-3,4-dihydroquinolin-2(1H)-one analyzed how different substituents at positions 6 and 7 affect the molecule's reactivity, finding a quadratic correlation for electrophilicity with the Hammett parameter. researchgate.net

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. nih.govbhu.ac.in The MEP map displays the electrostatic potential on the electron density surface, with different colors representing varying potential values. Typically, red regions indicate negative potential, associated with nucleophilic reactivity (electron-rich areas), while blue regions signify positive potential, indicating electrophilic reactivity (electron-poor areas). For quinolinone derivatives, MEP analysis helps in identifying the regions prone to electrophilic attack, such as the area around the oxygen and nitrogen atoms, and regions susceptible to nucleophilic attack. nih.govbhu.ac.in

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.orgnumberanalytics.com The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. youtube.comwikipedia.org The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical stability and reactivity. A small HOMO-LUMO gap suggests that the molecule is more reactive. FMO analysis for quinolinone derivatives provides insights into their electronic transition properties and their ability to interact with other molecules. nih.govbhu.ac.in

Theoretical Electronic Absorption Spectra Modeling

Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are employed to model the electronic absorption spectra (UV-Vis spectra) of molecules. nih.gov By calculating the excitation energies and oscillator strengths of electronic transitions, researchers can predict the absorption maxima (λmax) in the UV-Vis spectrum. These theoretical spectra can then be compared with experimentally obtained spectra to validate the computational model and to assign the observed absorption bands to specific electronic transitions within the molecule. For quinolinone systems, TD-DFT calculations can help elucidate the nature of the electronic transitions, such as n→π* or π→π*, contributing to the observed absorption bands. nih.gov

Investigation of Biological Activities and Molecular Mechanisms

Enzyme Inhibition Studies of 7-Amino-3-hydroxyquinolin-2(1H)-one and Analogues

Research has demonstrated that this compound and its structural relatives are effective inhibitors of distinct enzymes, highlighting their potential as lead compounds for drug discovery. The following sections detail the inhibitory activities against D-amino acid oxidase and influenza A endonuclease.

D-amino acid oxidase (DAAO) is a flavoenzyme responsible for the degradation of D-amino acids. Its inhibition has been proposed as a therapeutic strategy for conditions where elevating levels of D-amino acids, such as D-serine (a co-agonist at the NMDA receptor), may be beneficial. The 3-hydroxyquinolin-2(1H)-one scaffold has been identified as a potent inhibitor of human DAAO. nih.govresearchgate.net

The discovery of the 3-hydroxyquinolin-2(1H)-one core structure as a potent inhibitor of human DAAO was facilitated by high-throughput screening (HTS). nih.govresearchgate.netosti.gov An initial HTS campaign utilizing a functional assay identified this scaffold as a promising hit. nih.govresearchgate.net Subsequent confirmation of its binding affinity was achieved through a Biacore assay, a surface plasmon resonance-based technology for studying biomolecular interactions in real-time. nih.govresearchgate.net This dual-assay approach underscores the power of combining functional screening with biophysical validation to identify and confirm novel enzyme inhibitors.

A study by Duplantier et al. (2009) reported that 3-hydroxyquinolin-2(1H)-one is a highly potent inhibitor of DAAO, with an IC50 value of 4 nM. nih.gov

Table 1: Inhibitory Potency of 3-Hydroxyquinolin-2(1H)-one against DAAO

| Compound | Target Enzyme | IC50 (nM) |

| 3-Hydroxyquinolin-2(1H)-one | DAAO | 4 |

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

To understand the molecular basis of its inhibitory activity, co-crystallization studies were performed with 3-hydroxyquinolin-2(1H)-one and the human DAAO enzyme. nih.govresearchgate.net The resulting crystal structure revealed the precise binding mode of the inhibitor within the active site of the enzyme. nih.govresearchgate.net This structural information was instrumental in guiding the design of new analogues with improved potency and selectivity. nih.govresearchgate.net The ability to visualize the inhibitor-enzyme complex at an atomic level provides a rational basis for structure-activity relationship (SAR) studies and further optimization of the lead compound.

Subsequent evaluations of the 3-hydroxyquinolin-2(1H)-one series against rat DAAO revealed a divergent structure-activity relationship (SAR) when compared to the human enzyme. nih.govresearchgate.net This species-specific difference in inhibition profiles may account for the high drug exposures required to observe significant changes in D-serine levels in the cerebellum of rats or mice. nih.govresearchgate.net Such species differences are a critical consideration in preclinical drug development, as they can impact the translation of efficacy data from animal models to human clinical trials. The amino acid sequence identity between human and rodent DAAO is high, yet subtle differences in the active site can lead to significant variations in inhibitor binding and potency. nih.gov

Influenza A virus possesses an endonuclease that is essential for its replication, making it an attractive target for antiviral drug development. The 3-hydroxyquinolin-2(1H)-one scaffold has also been investigated for its potential to inhibit this viral enzyme.

Several derivatives of 3-hydroxyquinolin-2(1H)-one have been synthesized and assessed for their ability to inhibit the 2009 pandemic H1N1 influenza A endonuclease. nih.gov Comparative studies indicated that 6- and 7-(p-fluorophenyl)-3-hydroxyquinolin-2(1H)-one were among the more potent inhibitors identified in this series. nih.gov An X-ray crystal structure of 7-(p-fluorophenyl)-3-hydroxyquinolin-2(1H)-one complexed with the influenza endonuclease revealed that the inhibitor chelates two metal ions in the enzyme's active site. nih.gov This bimetal chelation is a key feature of its inhibitory mechanism. nih.gov Interestingly, the structure-activity relationships for DAAO and influenza A endonuclease inhibition are distinct, as the binding mode for DAAO inhibitors does not involve metal chelation. nih.gov

Table 2: Notable 3-Hydroxyquinolin-2(1H)-one Analogues as Influenza A Endonuclease Inhibitors

| Compound | Target Enzyme | Key Finding |

| 6-(p-fluorophenyl)-3-hydroxyquinolin-2(1H)-one | H1N1 Influenza A Endonuclease | Identified as a potent inhibitor. nih.gov |

| 7-(p-fluorophenyl)-3-hydroxyquinolin-2(1H)-one | H1N1 Influenza A Endonuclease | Identified as a potent inhibitor; co-crystal structure obtained. nih.gov |

Inhibition of Influenza A Endonuclease

Mechanisms of Metal Chelation at Enzyme Active Sites

The hydroxyquinoline scaffold is a well-established motif for metal chelation. researchgate.netnih.gov The 3-hydroxyquinolin-2(1H)-one structure, in particular, possesses the ability to form stable complexes with metal ions, a critical function for its biological activity. This chelation is central to the inhibition of metalloenzymes, where the compound binds to the metal centers within the enzyme's catalytic site, thereby hindering their function. lifechemicals.com

Derivatives of 3-hydroxyquinolin-2(1H)-one have been shown to chelate two metal ions at the active site of the influenza A endonuclease. nih.gov This interaction is facilitated by the hydroxyl group at the 3-position and the adjacent carbonyl group, which together create a bidentate chelation site for metal ions like iron (Fe), copper (Cu), and zinc (Zn). researchgate.netnih.gov This ability to bind metal ions is a key mechanism through which these compounds exert their inhibitory effects on various enzymes. lifechemicals.com Iron-chelating ligands, for instance, are utilized in the treatment of cancer and neurological disorders. lifechemicals.com

Modulation of Human Phenylalanine Hydroxylase (hPAH) Activity

Deficiency in the enzyme human phenylalanine hydroxylase (hPAH) leads to the metabolic disorder phenylketonuria (PKU), often caused by protein misfolding. tuni.finih.govnih.govwikipedia.org Stabilizing the structure and activity of hPAH is therefore a key therapeutic strategy.

Derivatives of 3-hydroxyquinolin-2(1H)-one have been identified as effective protectors of hPAH enzyme activity. tuni.finih.gov These compounds act as "activity chaperones," functionally stabilizing the enzyme and preserving its activity. tuni.finih.govnih.gov This stabilizing effect has been demonstrated on both the purified recombinant protein and in cellular models, suggesting a potential to counteract the protein misfolding that characterizes PKU. tuni.finih.govnih.gov The compounds help maintain the structural and functional properties of hPAH over time, preventing protein aggregation. researchgate.net

The catalytic activity of hPAH is dependent on a non-heme iron atom at its active site. nih.govwikipedia.org Studies using electron paramagnetic resonance spectroscopy have confirmed that 3-hydroxyquinolin-2(1H)-one compounds directly interact with and affect the coordination of this non-heme ferric (Fe³⁺) center. tuni.finih.govnih.gov

Furthermore, surface plasmon resonance studies have shown that while these compounds bind to the active site, they can be displaced by the enzyme's natural substrate, L-phenylalanine. tuni.finih.govnih.gov Interestingly, research has also revealed that certain derivatives not only interact with the catalytic iron but also bind to the N-terminal regulatory domain of hPAH. tuni.finih.gov This binding occurs at a site distinct from the allosteric binding site for L-phenylalanine, indicating a complex modulatory role that does not interfere with the natural allosteric activation mechanism of the enzyme. tuni.finih.govresearchgate.net

Anticancer Activity Research of Substituted Quinolone Derivatives

Substituted quinolone and quinolinone derivatives have emerged as a significant class of compounds in anticancer research due to their ability to induce cell death and inhibit cell proliferation in various cancer types. iiarjournals.orgnih.govresearchgate.net

Exploration of Antitumor Effects in Specific Cancer Cell Lines

A range of substituted quinolone derivatives has demonstrated cytotoxic effects against numerous human cancer cell lines. The efficacy of these compounds often varies depending on the specific substitutions on the quinolone core and the type of cancer cell.

For example, derivatives of 7-aminoisoquinoline-5,8-quinone have shown antitumor properties. nih.govresearchgate.net Research into novel derivatives of 7-amino-4-methylquinolin-2(1H)-one confirmed their selective activity against cancer cells. researchgate.net Another study found that 7-aminocarboxycoumarin derivatives were effective in slowing the growth of cervical (SiHa), colorectal (HCT116), and breast (MCF-7) cancer tumors. nih.gov The antitumor activity of some derivatives is enhanced in the presence of copper ions, particularly in the MCF-7 breast cancer cell line. mdpi.com

| Quinolone Derivative Class | Effective Against Cancer Cell Lines | Reference |

|---|---|---|

| 2-phenyl-4-quinolone (CWC-8) | Human osteogenic sarcoma (U-2 OS) | iiarjournals.org |

| Fused Benzo[h]chromeno[2,3-d]pyrimidine | Lung (NCI-H522), Melanoma (MDA-MB-435), and 14 other cell lines | nih.gov |

| Quinolone-3-carboxamide | Hepatocellular carcinoma (HepG2) | nih.gov |

| Bis spiro-cyclic 2-oxindole of pyrimido[4,5-b]quinoline-4,6-dione | Breast (MCF7), Colon (HCT116), Lung (A549) | researchgate.net |

| 7-α-Hydroxyfrullanolide | Triple-negative breast cancer (MDA-MB-468, MDA-MB-231, Hs578T), Colon cancer | nih.gov |

| 7-aminocarboxycoumarin | Cervix (SiHa), Colorectal (HCT116), Breast (MCF-7) | nih.gov |

| 7-aminoisoquinoline-5,8-quinone | Lung (SK-MES-1), Bladder (J82) | researchgate.net |

Mechanistic Insights into Cellular Pathway Modulation (e.g., Apoptosis Induction, Cell Cycle Arrest)

The anticancer effects of quinolone derivatives are largely attributed to their ability to modulate critical cellular pathways, leading to programmed cell death (apoptosis) and the halting of the cell division cycle (cell cycle arrest). iiarjournals.orgresearchgate.netnih.gov

Studies have shown that these compounds can trigger both the intrinsic and extrinsic apoptotic pathways. For instance, the quinolone analogue CWC-8 was found to increase levels of proteins such as Fas/CD95, FADD, and cytochrome c, while also activating caspases-8, -9, and -3 in U-2 OS cells. iiarjournals.org Similarly, a bis spiro-cyclic 2-oxindole derivative induced apoptosis in MCF7 breast cancer cells by up-regulating the expression of caspase-3, the tumor suppressor gene p53, and the pro-apoptotic gene BAX, while down-regulating the anti-apoptotic BCL2 gene. researchgate.net

Cell cycle arrest is another key mechanism. Depending on the specific compound and cell line, arrest can occur at different phases of the cell cycle, including G1, S, or G2/M, effectively preventing cancer cell proliferation. iiarjournals.orgresearchgate.netnih.govnih.gov For example, 7-α-Hydroxyfrullanolide induces a G2/M phase arrest by disrupting microtubule dynamics and modulating proteins involved in the mitotic checkpoint. nih.gov

| Quinolone Derivative Class | Mechanism | Affected Cancer Cell Line | Reference |

|---|---|---|---|

| 2-phenyl-4-quinolone (CWC-8) | G2/M arrest and apoptosis induction (intrinsic and extrinsic pathways) | Human osteogenic sarcoma (U-2 OS) | iiarjournals.org |

| Fused Benzo[h]chromeno[2,3-d]pyrimidine | G1 phase arrest and apoptosis induction | Human breast cancer (MCF-7) | nih.gov |

| Quinolone-3-carboxamide | Induction of early and late apoptosis | Hepatocellular carcinoma (HepG2) | nih.gov |

| Bis spiro-cyclic 2-oxindole of pyrimido[4,5-b]quinoline-4,6-dione | S phase arrest and apoptosis induction (caspase-3, p53, BAX up-regulation; BCL2 down-regulation) | Human breast cancer (MCF-7) | researchgate.net |

| 7-α-Hydroxyfrullanolide | G2/M phase arrest and DNA damage response | Triple-negative breast cancer (MDA-MB-468) | nih.gov |

Antimicrobial Activity Research

The antimicrobial potential of quinolinone derivatives has been a subject of extensive research, with studies exploring their efficacy against a range of bacterial and fungal pathogens.

Derivatives of 7-(substituted)aminomethyl quinolones have demonstrated notable antibacterial properties. Specifically, compounds with a (monoalkyl)aminomethyl substituent at the C-7 position have shown high in vitro activity against Gram-negative organisms, comparable to the established antibiotic Lomefloxacin. acs.org In contrast, derivatives featuring a [(substituted)phenyl]aminomethyl side chain at the same position exhibited potent activity against Gram-positive organisms, on par with both Lomefloxacin and Vancomycin. acs.org

Further research into 7-(3-amino-4-alkoxyimino-1-piperidyl) quinolones has identified compounds with broad-spectrum antibacterial activity. Two such compounds, 14a and 14m, displayed superior activity against twelve strains of Gram-positive bacteria when compared to three reference drugs. nih.gov Their efficacy against Staphylococcus aureus and Staphylococcus epidermidis, including methicillin-resistant strains (MRSA and MRSE), was particularly noteworthy, being 4 to 16 times more potent than gemifloxacin (B1671427) and balofloxacin. nih.gov

However, not all modifications to the quinolinone structure yield antimicrobial effects. A study involving new peptide derivatives of 7-amino-3,4-dihydroquinolin-2(1H)-one found that none of the tested compounds exhibited antimicrobial activity within the concentration range of 1.56 to 800 µg/ml. nih.gov Similarly, related quinazolin-4(3H)-one derivatives incorporating hydrazone and pyrazole (B372694) elements were synthesized and evaluated. mdpi.com While some of these compounds showed antibacterial and antifungal activity, their potency varied significantly depending on the specific substitutions. mdpi.com For instance, a derivative with a 3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde moiety showed antibacterial activity similar to Amoxicillin against three bacterial strains. mdpi.com

The antifungal activity of quinoline-based compounds has also been explored. Quinoline-based hydroxyimidazolium hybrids, for example, have shown inhibitory effects against Mycobacterium tuberculosis and other fungi. mdpi.com

Table 1: Antibacterial Activity of Selected Quinolone Derivatives

| Compound/Derivative Class | Target Organism(s) | Key Findings | Reference(s) |

| 7-(monoalkyl)aminomethyl quinolones | Gram-negative bacteria | High in vitro activity, comparable to Lomefloxacin. | acs.org |

| 7-[(substituted)phenyl]aminomethyl quinolones | Gram-positive bacteria | Good activity, as potent as Lomefloxacin and Vancomycin. | acs.org |

| Compound 14a (a 7-(3-amino-4-alkoxyimino-1-piperidyl) quinolone) | S. aureus strains | MIC: 0.25 - 1 mg/L | nih.gov |

| Compound 14m (a 7-(3-amino-4-alkoxyimino-1-piperidyl) quinolone) | S. aureus strains | MIC: 0.125 - 1 mg/L | nih.gov |

| 7-amino-3,4-dihydroquinolin-2(1H)-one-peptide derivatives | Various microbes | No antimicrobial activity observed (1.56-800 µg/ml). | nih.gov |

| Quinazolin-4(3H)one derivative 5b | E. coli, S. aureus, B. subtilis | Showed similar activity to Amoxicillin. | mdpi.com |

| Quinoline-based hydroxyimidazolium hybrid 7b | M. tuberculosis H37Rv | MIC: 10 µg/mL | mdpi.com |

| Quinoline-based hydroxyimidazolium hybrid 7b | S. aureus | MIC: 2 µg/mL | mdpi.com |

Other Emerging Biological Activities

Beyond their antimicrobial potential, quinolinone and related quinoline (B57606) structures have been investigated for a variety of other therapeutic applications.

Anti-malarial Activity

The quinoline core is famously present in anti-malarial drugs like chloroquine. Research into 7-(2-phenoxyethoxy)-4(1H)-quinolones has sought to develop new agents effective against multi-drug resistant Plasmodium falciparum. By introducing ortho-substituted aryl moieties at the 3-position of the quinolone core, analogs with EC50 values as low as 0.15 nM were synthesized. nih.gov Another study on nopol-based quinoline derivatives found that nopyl-quinolin-8-yl amides were moderately active against the asexual blood stage of the chloroquine-sensitive Pf3D7 strain of P. falciparum. mdpi.com

Anti-platelet Activity

Certain 2(1H)-quinolinone derivatives have been identified as novel anti-arteriostenotic agents due to their anti-thrombotic and anti-hyperplastic activities. nih.gov A specific derivative, OPC-33509, was highlighted for its balanced efficacy. nih.gov Further investigation into a series of 2-phenyl-4-quinolones revealed significant anti-platelet activity against arachidonic acid-induced aggregation. ncku.edu.tw One compound, 5,7-dimethyl-2-phenyl-4-quinolone, was particularly potent with an IC50 of 1.03 μmol, approximately 20 times more potent than aspirin. ncku.edu.tw Additionally, some new 4-quinazolinone derivatives have demonstrated an inhibiting power on platelet aggregation similar to or greater than acetylsalicylic acid, especially when aggregation is induced by ADP. nih.gov

Antiviral Activity

The antiviral potential of quinolinone derivatives is an active area of research. A study on 3-hydroxyquinolin-2(1H)-ones showed their ability to inhibit the endonuclease of the 2009 pandemic H1N1 influenza A virus. nih.gov Specifically, 6- and 7-(p-fluorophenyl)-3-hydroxyquinolin-2(1H)-one were identified as potent inhibitors, with X-ray crystallography revealing that they chelate to two metal ions at the enzyme's active site. nih.gov Other novel quinoline derivatives have demonstrated activity against both respiratory syncytial virus (RSV) and influenza A virus (IAV). nih.gov One compound, 1ae, was 8.2-fold more potent than the reference drug ribavirin (B1680618) against IAV, with an IC50 of 1.87 µM. nih.gov Furthermore, molecular docking studies have suggested that some 3,3′-methylenebis(4-hydroxyquinolin-2(1H)-ones) have a good binding affinity to the main protease of SARS-CoV-2. researchgate.net

Anti-leishmanial Activity

Leishmaniasis is a parasitic disease for which new treatments are needed. Novel 4-aminoquinoline (B48711) derivatives have shown significant potential, with ten compounds demonstrating an IC50 of less than 1 μM against the promastigote stages of Leishmania infantum and L. tropica. nih.gov Two of these compounds led to a remarkable reduction of parasite load in infected mice. nih.gov Derivatives of 2,3,-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one have also been evaluated for their efficacy against visceral leishmaniasis. researchgate.net Compound 5m from this series showed potent in vitro anti-amastigote activity (IC50 = 8.36 μM) and resulted in a 56.2% and 61.1% reduction in liver and spleen parasite burden, respectively, in infected mice. researchgate.net Other quinoline-based hydrazone derivatives have also been evaluated, with some showing good activity against Leishmania donovani promastigotes. researchgate.net

Anti-inflammatory Activity

Quinoline-based molecules are being explored as anti-inflammatory agents targeting various pharmacological pathways, including cyclooxygenase (COX) inhibition. nih.govnih.gov A series of 7-alkoxy-1-amino-4,5-dihydro nih.govnih.govnih.govtriazole[4,3-a]quinolines, synthesized from a dihydro-2(1H)-quinolone starting material, were evaluated for their ability to inhibit xylene-induced ear edema in mice. epa.gov Two compounds, 5f and 5i, exhibited significant anti-inflammatory activity, with 52% and 58% inhibition, respectively, comparable to the reference drug ibuprofen. epa.gov Another study on quinoline derivatives found that compound 6d significantly inhibited the lipopolysaccharide (LPS)-induced production of the pro-inflammatory cytokines TNF-alpha and interleukin-6 in a dose-dependent manner.

Table 2: Emerging Biological Activities of Selected Quinolone Derivatives

| Biological Activity | Derivative Class / Compound | Key Findings | Reference(s) |

| Anti-malarial | 3-Aryl-7-(2-phenoxyethoxy)-4(1H)-quinolones | EC50 as low as 0.15 nM against multi-drug resistant P. falciparum. | nih.gov |

| Anti-platelet | 5,7-dimethyl-2-phenyl-4-quinolone | IC50 = 1.03 μmol (vs. arachidonic acid-induced aggregation). | ncku.edu.tw |

| Antiviral | Compound 1ae (a quinoline derivative) | IC50 = 1.87 µM against Influenza A Virus. | nih.gov |

| Antiviral | 7-(p-fluorophenyl)-3-hydroxyquinolin-2(1H)-one | Potent inhibitor of H1N1 influenza A endonuclease. | nih.gov |

| Anti-leishmanial | Compound 5m (a pyrrolo[3,4-b]quinolin-1-one) | In vivo: 56.2% (liver) & 61.1% (spleen) parasite reduction in mice. | researchgate.net |

| Anti-leishmanial | 4-aminoquinoline derivatives | IC50 < 1 μM against L. infantum & L. tropica promastigotes. | nih.gov |

| Anti-inflammatory | Compound 5i (a triazolo[4,3-a]quinoline) | 58% inhibition of xylene-induced ear edema in mice. | epa.gov |

| Anti-inflammatory | Compound 6d (a quinoline derivative) | Dose-dependent inhibition of LPS-induced TNF-α and IL-6. |

Structure Activity Relationship Sar Studies and Rational Design

Systematic Elucidation of Structure-Activity Relationships for Biological Target Modulation

Systematic investigation into the SAR of 7-Amino-3-hydroxyquinolin-2(1H)-one analogues has been crucial for modulating their activity against specific biological targets. The core structure itself, a bicyclic aromatic system containing a nitrogen atom, offers multiple positions for substitution, allowing for fine-tuning of its physicochemical and pharmacological properties. mdpi.combiointerfaceresearch.com

Research has demonstrated that the quinolinone ring system is a versatile scaffold for developing inhibitors for various enzymes and receptors. For instance, derivatives of 3-hydroxyquinolin-2(1H)-one have been identified as potent inhibitors of human D-amino acid oxidase (DAAO), an enzyme implicated in neurological disorders. nih.govresearchgate.net High-throughput screening followed by systematic structural modifications revealed that the 3-hydroxyquinolin-2(1H)-one core is essential for this inhibitory activity. nih.govresearchgate.net Further studies on related quinoline (B57606) structures have shown that modifications at different positions can yield compounds with activities ranging from tubulin polymerization inhibition to antimicrobial effects. nih.govnih.gov

The process often involves creating a library of analogues by introducing various substituents at different positions of the quinolinone ring and assessing their biological effects. This systematic approach helps in identifying key structural features responsible for potency and selectivity. For example, in the development of NMDA/glycine site antagonists, a series of aza-analogues of 3-aryl-4-hydroxyquinolin-2(1H)-one were synthesized to understand the role of the nitrogen position within the ring system. nih.gov

Impact of Substituents at Positions 3 and 7 on Biological Efficacy and Selectivity

The substituents at the C3 and C7 positions of the quinolin-2(1H)-one core are particularly critical in defining the biological efficacy and selectivity of its analogues.

The 3-hydroxy group is a key functional group that often participates in crucial hydrogen bonding interactions with the target protein. nih.gov In the case of DAAO inhibitors, the 3-hydroxy group, along with the 2-keto group, acts as a key binding motif within the enzyme's active site. nih.govresearchgate.net Altering or replacing this hydroxyl group typically leads to a significant loss of potency, highlighting its importance for molecular recognition.

The following table summarizes the impact of substitutions at these key positions on the biological activity of quinolinone derivatives based on published research findings.

| Scaffold | Position of Substitution | Substituent | Biological Target/Activity | Effect on Activity |

| 3-Hydroxyquinolin-2(1H)-one | C5, C6, C7, C8 | Chloro, Methyl, Ethyl | D-Amino Acid Oxidase (DAAO) | Varied potency based on position; SAR was divergent between human and rat enzymes. researchgate.net |

| 4-Aminoquinoline (B48711) | C7 | Bi-aryl groups | Antimalarial | Bi-aryl substituents at the 7-position showed the most potent antimalarial activity. biointerfaceresearch.com |

| Quinoline | C7 | Introduction of a quinoline moiety to Bakuchiol | Anti-inflammatory | Did not increase the inherent anti-inflammatory activity of Bakuchiol but significantly lowered its toxicity. nih.gov |

| Erianin Analogue | Aromatic Ring Hydroxyl | Fluorine | Pyruvate Carboxylase (PC) Inhibition | Replacement of a hydroxyl group with fluorine resulted in compounds with higher activity and better stability. rsc.org |

Rational Design Principles for Enhancing Potency and Specificity of this compound Analogues

Rational drug design, leveraging SAR insights, is a powerful strategy to optimize the this compound scaffold for enhanced potency and specificity. This approach can be broadly categorized into structure-based and ligand-based design.

Structure-based design relies on the known three-dimensional structure of the biological target. For example, the co-crystallization of 3-hydroxyquinolin-2(1H)-one with human DAAO provided a detailed map of the binding site, which guided the design of new analogues with improved affinity. nih.govresearchgate.net This structural information allows for the strategic placement of functional groups to maximize favorable interactions (e.g., hydrogen bonds, hydrophobic interactions) and minimize steric clashes within the active site.

Ligand-based design is employed when the target's structure is unknown. This approach uses the SAR of a series of known active compounds to build a pharmacophore model, which defines the essential structural features required for activity. Molecular hybridization, which involves combining the this compound core with other known pharmacophores, is another effective strategy. This was demonstrated in the design of novel tubulin inhibitors by combining the trimethoxyquinoline scaffold with other bioactive moieties to create potent anticancer agents. nih.gov

Key principles in the rational design of these analogues include:

Bioisosteric Replacement: Substituting functional groups with others that have similar physical or chemical properties to improve potency, selectivity, or metabolic stability. For example, replacing a hydroxyl group with a fluorine atom can enhance binding and improve pharmacokinetic properties like metabolic stability. rsc.org

Conformational Restriction: Introducing cyclic structures or rigid linkers to lock the molecule in a bioactive conformation, thereby reducing the entropic penalty upon binding and increasing affinity.

Modulation of Physicochemical Properties: Adjusting properties like lipophilicity (logP), solubility, and polar surface area to optimize absorption, distribution, metabolism, and excretion (ADME) profiles, which is crucial for in vivo efficacy.

Computational Approaches in SAR Elucidation (e.g., Molecular Docking Simulations, QSAR)

Computational methods are indispensable tools in modern drug discovery and play a significant role in elucidating the SAR of this compound analogues.

Molecular Docking simulations are used to predict the preferred binding orientation and affinity of a ligand to its target protein. nih.gov This technique was instrumental in understanding the binding mode of novel quinolinone-based thiosemicarbazones as potential inhibitors of Mycobacterium tuberculosis. nih.gov By visualizing the interactions between the ligand and the amino acid residues in the active site, researchers can rationalize observed SAR data and prioritize the synthesis of new compounds with potentially higher activity. For instance, docking studies of 2-amino-5,6,7,8-tetrahydroquinoline-3-carbonitrile (B1279204) derivatives into the active site of p38 MAP kinase helped identify key interactions and guide the development of anti-inflammatory agents. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) generate contour maps that visualize the regions around the molecule where steric, electrostatic, hydrophobic, and hydrogen-bonding properties are favorable or unfavorable for activity. nih.gov Such models were successfully used to study 7-hydroxycoumarin derivatives as protein kinase CK2 inhibitors, providing valuable hints for designing new, more potent inhibitors. nih.gov For quinolinone-based antituberculosis agents, a QSAR model highlighted the pivotal role of van der Waals volume, electron density, and electronegativity in their activity. nih.gov

The integration of these computational approaches allows for the rapid screening of virtual libraries of compounds, reducing the time and cost associated with synthesizing and testing a large number of molecules. This synergy between computational and experimental methods accelerates the optimization of lead compounds based on the this compound scaffold.

Chemical Derivatization and Scaffold Modification for Research Advancement

Strategies for Amidation and Amination of Quinolone Scaffolds

Amidation and amination are fundamental strategies for modifying the quinolone scaffold. The amino group at the C7 position of 7-amino-3-hydroxyquinolin-2(1H)-one is a key site for such modifications.

One common approach involves the acylation of the amino group to form amides. This can be achieved by reacting the quinolone with various acyl chlorides or carboxylic acids using coupling agents. For instance, the reaction of an amino-quinolone with an acid chloride in the presence of a base like triethylamine (B128534) can yield the corresponding amide. researchgate.net A milder alternative for sensitive substrates involves using a carboxylic acid with a coupling reagent, which generates a good leaving group in situ. youtube.com

Another strategy is reductive amination, which can be used to introduce alkyl groups to the amino function. This typically involves the reaction of the amine with an aldehyde or ketone to form an imine or enamine, which is then reduced using a reducing agent like sodium borohydride (B1222165) or sodium triacetoxyborohydride. youtube.com

The synthesis of 2-oxo-1,2-dihydroquinoline carboxamides based on amino acid methyl esters has also been reported, further expanding the diversity of accessible quinolone derivatives. mdpi.com These modifications can significantly influence the biological properties of the parent molecule.

Synthesis of Hybrid Quinolone Derivatives for Enhanced Bioactivity

The development of hybrid molecules, which combine the quinolone scaffold with other bioactive pharmacophores, is a promising strategy for creating multifunctional agents with enhanced or novel biological activities. This approach aims to leverage the therapeutic benefits of each component within a single molecule.

For example, pyrimidine-quinolone hybrids have been synthesized and investigated for their potential as inhibitors of human lactate (B86563) dehydrogenase A (hLDHA), an enzyme implicated in cancer metabolism. nih.gov In one study, different linkers were explored to connect the pyrimidine (B1678525) and quinolone moieties, with 2-aminophenylsulfide and 4-aminophenylsulfide linkers proving effective. nih.gov The synthesis of these hybrids was achieved through a catalyst-free microwave-assisted aromatic nucleophilic substitution reaction. nih.gov

Another approach involves creating hybrid compounds by linking the quinolone scaffold to cinnamic or benzoic acid derivatives, which have shown potential as anti-inflammatory agents through the inhibition of soybean lipoxygenase (LOX). researchgate.net

The rationale behind creating these hybrid structures is to target multiple biological pathways simultaneously, which can lead to synergistic effects and potentially overcome drug resistance mechanisms.

Exploration of Azo Dye Conjugates for Research Applications

Azo dyes, characterized by the -N=N- functional group, are a significant class of organic compounds with wide-ranging applications due to their color, stability, and ease of synthesis. jchemrev.comnih.gov The conjugation of these dyes to quinolone scaffolds opens up new avenues for research, particularly in the development of photosensitizers and analytical reagents. nih.gov

The synthesis of azo dye conjugates typically involves the diazotization of an aromatic primary amine, followed by coupling with an electron-rich partner, which in this case would be the this compound scaffold. nih.gov The amino group on the quinolone ring can be diazotized and then coupled with various aromatic or heterocyclic compounds to generate a diverse library of azo dyes.

These quinolone-azo conjugates can exhibit interesting photophysical properties, such as photochromism, where the molecule undergoes a reversible change in structure upon exposure to light. nih.gov This property makes them candidates for applications in optical data storage. nih.gov Furthermore, some azo dye complexes have shown potential in photodynamic therapy for cancer treatment, acting as photosensitizers that generate reactive oxygen species upon light activation. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions for Scaffold Diversification at Positions 2 and 4

Palladium-catalyzed cross-coupling reactions are powerful tools in synthetic organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. fiveable.me These reactions offer a versatile means to diversify the quinolone scaffold at various positions, including the C2 and C4 positions, by introducing a wide range of substituents.

Several named palladium-catalyzed reactions are particularly relevant for this purpose, including:

Suzuki Coupling: This reaction couples an organoboron compound with an organic halide or triflate. youtube.com

Heck Reaction: This reaction forms a carbon-carbon bond between an alkene and an aryl or vinyl halide. youtube.com

Stille Coupling: This involves the reaction of an organostannane with an organic halide. fiveable.meyoutube.com

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide. youtube.com

Negishi Coupling: This reaction utilizes an organozinc reagent to couple with an organic halide. fiveable.me

The general catalytic cycle for these reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination. youtube.com By starting with a quinolone derivative bearing a suitable leaving group (e.g., a halogen) at the desired position, a variety of aryl, alkyl, vinyl, or alkynyl groups can be introduced.

While traditional palladium catalysis often requires significant catalyst loading, recent advancements have focused on developing more sustainable methods, such as using water-based micellar catalysis, which can significantly reduce the amount of palladium required. youtube.com

Introduction of Other Functional Groups at Strategic Positions to Influence Biological Activity

The introduction of various functional groups at strategic positions on the this compound scaffold is a key strategy to modulate its biological activity. The nature and position of these substituents can have a profound impact on the molecule's potency, selectivity, and pharmacokinetic properties.

For instance, the introduction of halogens, such as chlorine, at different positions of a related pyrano[3,2-h]quinolone scaffold has been shown to influence anticancer activity. nih.gov Structure-activity relationship (SAR) studies revealed that 6-chloro analogues were the most active. nih.gov The presence of halogen atoms can also increase the lipophilicity of the compounds. nih.gov

The synthesis of carboxamides and reverse amides from 4-hydroxy-2-quinolinone derivatives has also been explored to generate multi-target agents with both lipoxygenase inhibitory and antioxidant activities. researchgate.net These modifications highlight the importance of carefully considering the placement and type of functional group to optimize the desired biological effect.

The use of directing groups in C-H functionalization has also emerged as a powerful strategy for introducing new functionalities to the quinolone core with high regioselectivity. mdpi.com

Advanced Applications in Biomedical Research Paradigms

Development of Chemical Probes for Biological Systems

The unique structure of 7-Amino-3-hydroxyquinolin-2(1H)-one makes it an excellent scaffold for the design of chemical probes. These probes are essential tools for interrogating complex biological systems, allowing researchers to track molecules, visualize cellular processes, and understand disease mechanisms at a molecular level.

Derivatives of the quinolinone core are frequently employed in creating fluorescent probes. For instance, the related 7-(diethylamino)quinolin-2(1H)-one has been used to synthesize probes that can be used in indicator displacement assays. researchgate.netacs.org These systems are designed to detect the presence of specific analytes through a change in fluorescence. The amino group at the 7-position is crucial for modulating the electronic and, consequently, the photophysical properties of the molecule. nih.gov By modifying this group and other positions on the quinolinone ring, researchers can fine-tune the probe's sensitivity and selectivity for various biological targets, including metal ions like lead(II) and aluminum(III). nih.gov The development of such probes is critical for detecting toxic ions in biological and environmental samples.

Application as Fluorescent Small Molecule Scaffolds for Live Cell Imaging

Live cell imaging is a powerful technique that allows for the real-time visualization of dynamic processes within living cells. Small molecule fluorescent scaffolds are indispensable for this purpose, and this compound provides a robust framework for their development.

The 3-hydroxyquinolin-2(1H)-one core is known for its favorable fluorescent properties, including the potential for excited-state intramolecular proton transfer (ESIPT), which can lead to dual emission and enhanced photostability. researchgate.netnih.gov These characteristics are highly desirable for long-term imaging experiments. Aminoquinoline-based sensors have demonstrated their utility in live-cell imaging applications. nih.gov For example, a probe synthesized from an anthracene (B1667546) platform and an aminoquinoline component was successfully used for the fluorescent detection of lead and aluminum ions in human cells. nih.gov

The versatility of the quinolinone scaffold allows for the creation of probes that can target specific cellular compartments or respond to changes in the microenvironment, such as pH or the presence of specific biomolecules. nih.gov This enables researchers to gain deeper insights into cellular function and dysfunction.

Role in Drug Discovery Programs for Specific Disease Targets

The this compound scaffold is a privileged structure in drug discovery, serving as a template for the synthesis of inhibitors and modulators for various therapeutic targets.

Neurological Disorders: Quinolinone derivatives are actively being investigated for the treatment of neurodegenerative conditions like Alzheimer's and Parkinson's disease. nih.gov Research has shown that 3-hydroxyquinolin-2-one derivatives can act as dual inhibitors of ferroptosis and monoamine oxidase B (MAO-B), both of which are implicated in the pathology of Alzheimer's disease. nih.gov One promising compound from this class not only showed potent MAO-B inhibition but also reduced levels of amyloid precursor protein and hyperphosphorylated tau in an animal model of the disease. nih.gov Furthermore, the 3-hydroxyquinolin-2(1H)-one structure was identified as a potent inhibitor of D-amino acid oxidase (DAAO), an enzyme targeted for schizophrenia therapy. nih.govsigmaaldrich.com

Viral Infections: The threat of viral pandemics has spurred the search for new antiviral agents. The quinolinone core has emerged as a promising scaffold for developing these therapeutics. Derivatives of 3-hydroxyquinolin-2(1H)-one have been identified as potent inhibitors of the influenza A virus endonuclease, an enzyme essential for viral replication. nih.govresearchgate.net X-ray crystallography has revealed that these molecules work by chelating the two metal ions present in the enzyme's active site. nih.gov This mechanism provides a clear path for the structure-guided design of more potent antiviral drugs. Research into related 8-hydroxyquinoline (B1678124) derivatives has also shown activity against dengue virus and the H5N1 avian influenza virus. mdpi.com

Cancer: The quinolinone moiety is found in a number of anticancer agents, particularly protein kinase inhibitors. bibliotekanauki.pl Inspired by this, researchers have designed and synthesized novel derivatives of 7-amino-4-methylquinolin-2(1H)-one with potential anticancer activity. bibliotekanauki.plresearchgate.net In vitro studies showed that these compounds were selective for cancer cells over non-cancer cells and that their activity varied across different cancer types. bibliotekanauki.plresearchgate.net Some of these new compounds also demonstrated the ability to inhibit cancer cell migration, a key process in metastasis. bibliotekanauki.plresearchgate.net The structural similarity to known kinase inhibitors suggests that these compounds may function by interfering with signaling pathways that drive tumor growth. bibliotekanauki.pl

| Derivative Class | Disease Target | Mechanism/Key Finding | Reference(s) |

| 3-Hydroxyquinolin-2-ones | Alzheimer's Disease | Dual inhibition of ferroptosis and monoamine oxidase B (MAO-B). nih.gov | nih.gov |

| 3-Hydroxyquinolin-2(1H)-one | Schizophrenia | Potent inhibition of D-amino acid oxidase (DAAO). nih.gov | nih.govsigmaaldrich.com |

| 3-Hydroxyquinolin-2(1H)-ones | Influenza A | Inhibition of viral endonuclease via metal chelation. nih.gov | nih.gov |

| 7-Amino-4-methylquinolin-2(1H)-one Amides | Cancer | Selective inhibition of cancer cell viability and migration. bibliotekanauki.pl | bibliotekanauki.plresearchgate.net |

Utilisation in Proteomic and Enzymatic Research

Beyond direct therapeutic applications, this compound and its analogues are valuable tools in proteomics and enzymology. These fields aim to understand the function of proteins and enzymes on a large scale and in great detail.

The ability of the quinolinone scaffold to inhibit specific enzymes makes it a powerful tool for studying their roles in cellular pathways. For example, a derivative, 7-amino-3,4-dihydro-1H-quinolin-2-one, was found to be an effective inhibitor of several human carbonic anhydrase (CA) isoforms, including those associated with tumors (hCA IX and XII) and the cytosolic isoform hCA VII. unifi.itresearchgate.net Interestingly, this compound inhibits the enzyme as an intact molecule, unlike other related inhibitors that require hydrolytic activation. unifi.it This provides a distinct mechanism of action and a new scaffold for developing selective CA inhibitors.

In the field of proteomics, which involves the large-scale study of proteins, chemical probes are essential for identifying and characterizing novel proteins, such as those encoded by small open reading frames (smORFs). nih.gov While not a direct example of the title compound, the principles of using unnatural amino acids with specific functionalities for proteomic studies are relevant. For instance, a hydroxyquinoline-based unnatural amino acid was incorporated into a protein scaffold to create novel artificial metalloenzymes, demonstrating the utility of such building blocks in expanding the catalytic repertoire of proteins. nih.gov This approach, combining chemical synthesis with molecular biology, opens new avenues for engineering proteins with desired functions for research and biotechnological applications.

| Compound/Derivative | Enzyme/Protein Target | Research Application | Key Finding | Reference(s) |

| 7-Amino-3,4-dihydro-1H-quinolin-2-one | Carbonic Anhydrases (CAs) | Enzyme Inhibition Study | Selective inhibition of tumor-associated CAs without requiring hydrolysis. unifi.it | unifi.itresearchgate.net |

| 3-Hydroxyquinolin-2(1H)-one | D-Amino Acid Oxidase (DAAO) | Enzyme Inhibition Study | Identification of a potent inhibitor scaffold for a schizophrenia drug target. nih.gov | nih.govsigmaaldrich.com |

| 3-Hydroxyquinolin-2(1H)-one Derivatives | Influenza A Endonuclease | Antiviral Mechanism Study | Inhibition of a key viral enzyme through bimetal chelation at the active site. nih.gov | nih.gov |

| (8-hydroxyquinolin-3-yl)alanine | Lactococcal Multidrug-Resistance Regulator (LmrR) | Artificial Metalloenzyme Design | Creation of hybrid biocatalysts for novel chemical reactions. nih.gov | nih.gov |

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Routes for 7-Amino-3-hydroxyquinolin-2(1H)-one Analogues

The development of efficient and versatile synthetic methodologies is fundamental to exploring the chemical space around the this compound core. While traditional methods for quinoline (B57606) synthesis like the Skraup, Doebner-von Miller, and Friedländer reactions are well-established, future efforts will likely focus on greener, more efficient, and diversity-oriented approaches. tandfonline.comtandfonline.com

Recent advancements in synthetic organic chemistry offer promising strategies. For instance, metal-catalyzed reactions, such as those employing copper or rhodium, have shown efficacy in constructing the quinoline nucleus through C-H activation and annulation strategies. rsc.orgmdpi.com Iron-catalyzed intramolecular dehydrogenative coupling presents another sustainable and cost-effective alternative. researchgate.net Furthermore, one-pot, multi-component reactions are gaining traction as they allow for the rapid assembly of complex molecules from simple precursors, which is ideal for generating libraries of analogues for screening. rsc.orgekb.eg The use of microwave-assisted synthesis and environmentally benign solvents like water or polyethylene glycol (PEG) also aligns with the principles of green chemistry. tandfonline.comtandfonline.com

An innovative approach for a related compound, 7-hydroxyquinolin-2(1H)-one, involved the 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ) mediated oxidation of its tetrahydro precursor, suggesting that oxidative aromatization techniques could be valuable. researchgate.netasianpubs.org The exploration of such modern synthetic strategies will be crucial for efficiently producing a diverse array of analogues with varied substitution patterns, enabling a thorough investigation of structure-activity relationships (SAR).

Identification of New Biological Targets and Elucidation of Undiscovered Mechanisms of Action

The quinolinone scaffold is known to interact with a wide range of biological targets, exhibiting activities such as antibacterial, anticancer, anti-inflammatory, and antiviral effects. mdpi.comnih.govijpsr.com For analogues of this compound, a key future direction will be the systematic screening against diverse panels of biological targets to uncover novel therapeutic applications.

Derivatives of the closely related 3-hydroxyquinolin-2(1H)-one have been identified as potent inhibitors of D-amino acid oxidase (DAAO), an enzyme implicated in neurological disorders. acs.orgnih.govresearchgate.netsigmaaldrich.com This suggests that analogues of this compound could be investigated for activity against enzymes involved in neurotransmitter metabolism. Similarly, the 8-hydroxyquinolin-2(1H)-one core has been utilized to develop potent β2-adrenoceptor agonists for respiratory diseases. nih.gov

Future research should also target enzymes and receptors that are currently considered "undruggable." Phenotypic screening, where compounds are tested in cell-based assays without a preconceived target, could reveal unexpected activities and lead to the identification of entirely new mechanisms of action. For example, some quinolone derivatives have been found to inhibit bacterial DNA gyrase and topoisomerase-IV, while others show potential as inhibitors of fungal urease or viral proteases like the SARS-CoV-2 main protease. acs.orgnih.govnih.gov High-throughput screening campaigns followed by rigorous mechanistic studies, including target deconvolution for hits from phenotypic screens, will be instrumental in this endeavor.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the drug discovery process, and the development of this compound analogues is no exception. These computational tools can significantly accelerate the design-make-test-analyze cycle.

AI/ML algorithms can be trained on existing data for quinolinone derivatives to build predictive models for various properties, including biological activity, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. wisdomlib.org Quantitative Structure-Activity Relationship (QSAR) models can help identify the key structural features that govern a compound's potency and guide the design of more effective analogues. researchgate.net

Furthermore, generative AI models can design novel molecules de novo with desired property profiles. These models can explore vast regions of chemical space to propose innovative scaffolds and substitution patterns that may not be obvious to a human chemist. This in silico design process can prioritize the synthesis of compounds with the highest probability of success, thereby saving time and resources. Molecular docking and simulation studies can further refine these designs by predicting how the molecules will bind to their biological targets. nih.govresearchgate.net

Development of Advanced Research Tools Based on the this compound Scaffold

Beyond its potential as a therapeutic agent, the this compound scaffold can be adapted to create sophisticated research tools for chemical biology. The inherent properties of the quinolinone ring system, including its relatively rigid structure and potential for fluorescence, make it an attractive starting point for the development of chemical probes.

For instance, derivatives can be functionalized with reactive groups to create activity-based probes that covalently label specific enzymes, allowing for their identification and characterization in complex biological systems. The amino group at the 7-position provides a convenient handle for attaching reporter tags, such as fluorophores or biotin, without significantly altering the core pharmacophore. Fluorescent probes based on a related 7-(diethylamino)quinolin-2(1H)-one structure have already been developed for use in indicator displacement assays. acs.org

These tools can be invaluable for studying biological pathways, validating drug targets, and understanding disease mechanisms. The development of selective probes based on the this compound scaffold could enable researchers to interrogate the function of specific proteins with high spatial and temporal resolution.

Interdisciplinary Research Collaborations for Comprehensive Characterization and Application

The multifaceted nature of modern drug discovery necessitates a collaborative approach. Realizing the full therapeutic potential of this compound and its analogues will require synergistic efforts from experts across various scientific disciplines.

Successful projects will involve close collaboration between:

Synthetic Organic Chemists: To devise and execute novel and efficient synthetic routes. rsc.org

Computational Chemists: To apply AI/ML and molecular modeling techniques for compound design and optimization.

Pharmacologists and Biologists: To conduct high-throughput screening, identify biological targets, and elucidate mechanisms of action.

Structural Biologists: To determine the crystal structures of ligand-target complexes, providing crucial insights for structure-based drug design. acs.org

Pharmacokineticists and Toxicologists: To evaluate the drug-like properties and safety profiles of lead compounds.

Such collaborative drug discovery initiatives, which bring together academic research centers and industrial partners, can bridge the gap between basic research and clinical application, accelerating the translation of promising compounds into viable therapeutic candidates. drugtargetreview.com

Q & A

Q. What synthetic methodologies are commonly employed for 7-Amino-3-hydroxyquinolin-2(1H)-one, and how can reaction conditions be optimized?

Methodological Answer: Synthesis of quinolinone derivatives typically involves cyclization or substitution reactions. For example, 4-hydroxyquinolin-2(1H)-ones are synthesized via condensation of carbaldehydes with amines or guanidine derivatives under reflux in ethanol with KOH . While direct synthesis of this compound is not explicitly described in the evidence, analogous routes can be adapted:

- Step 1: Start with a suitably substituted anthranilic acid derivative.

- Step 2: Introduce the 3-hydroxy group via hydroxylation or hydrolysis of a precursor.

- Step 3: Install the 7-amino group through nitration followed by reduction (e.g., using Sn/HCl or catalytic hydrogenation).

- Optimization Tips: Adjust solvent polarity (e.g., DMF for polar intermediates) and reaction time (e.g., 4–24 hours) to improve yields. For example, refluxing in ethanol with KOH achieved 64–77% yields for related compounds .

| Key Synthetic Parameters | Conditions | Yield | Reference |

|---|---|---|---|

| Carbaldehyde + Guanidine HCl | Ethanol, KOH, 4h reflux | 64% | |

| Carbaldehyde + Ethylenediamine | Ethanol, 15min reflux | 77% |

Q. What spectroscopic techniques are critical for characterizing this compound, and what spectral markers should researchers prioritize?

Methodological Answer:

- IR Spectroscopy: Identify hydrogen-bonded C=O (1630–1660 cm⁻¹) and NH₂/NH stretches (3200–3440 cm⁻¹) .

- ¹H NMR: Key signals include aromatic protons (δ 6.5–8.5 ppm), NH/OH exchangeable protons (δ 8.1–8.15 ppm), and methyl groups (δ 3.5–3.6 ppm for N-CH₃) .

- Mass Spectrometry: Confirm molecular ion peaks (e.g., m/z 297 for related compounds) and fragmentation patterns .

- Purity Check: Use HPLC with a C18 column (MeCN/H₂O mobile phase) to ensure >95% purity.

Advanced Research Questions

Q. How can researchers design robust assays to evaluate the antimicrobial activity of this compound derivatives?

Methodological Answer:

- Assay Design:

Microbial Strains: Use Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, with standard antibiotics as controls .

Minimum Inhibitory Concentration (MIC): Employ broth microdilution (96-well plates) at concentrations 0.5–128 µg/mL.

Time-Kill Studies: Monitor bacterial viability over 24h to assess bactericidal vs. bacteriostatic effects.

- Data Interpretation: Compare MIC values to structurally similar compounds (e.g., 4-hydroxyquinolin-2(1H)-ones showed MICs of 8–32 µg/mL ).

Q. What strategies resolve contradictions in biological activity data across quinolinone derivatives?

Methodological Answer: Contradictions often arise from substituent positioning or assay variability. To address this:

- Systematic SAR Analysis: Compare derivatives with incremental structural changes (e.g., 3-hydroxy vs. 4-hydroxy substitution) .

- Standardized Assay Conditions: Control pH, temperature, and inoculum size. For example, antimicrobial activity of 4-hydroxy derivatives decreased when tested at pH >7 .

- Statistical Validation: Use ANOVA to assess significance of activity differences (e.g., p <0.05 for 7-amino vs. 7-nitro derivatives).

Q. How do substituents influence the pharmacokinetic properties of this compound, and what methods quantify these effects?

Methodological Answer:

- LogP Measurement: Determine partition coefficients using shake-flask or HPLC methods. Hydroxy and amino groups reduce logP, affecting membrane permeability.

- Solubility Studies: Perform equilibrium solubility assays in PBS (pH 7.4) or simulated gastric fluid.

- Metabolic Stability: Use liver microsomes to assess cytochrome P450-mediated degradation. For example, methyl substituents on the quinolinone core increased metabolic stability in related compounds .

Data Contradiction Analysis Example

A study reports high antimicrobial activity for a 4-hydroxyquinolin-2(1H)-one derivative (MIC = 8 µg/mL) , while another finds reduced activity (MIC = 64 µg/mL) in a similar scaffold . Potential explanations include:

- Substituent Effects: The 3-hydroxy group in the target compound may sterically hinder bacterial target binding.

- Assay Variability: Differences in bacterial strain resistance profiles or inoculum size.

- Solution Stability: Degradation under assay conditions (e.g., pH-sensitive compounds).

Researchers should replicate assays under controlled conditions and use computational docking to predict binding interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.